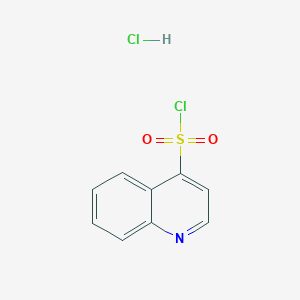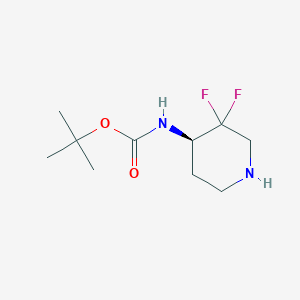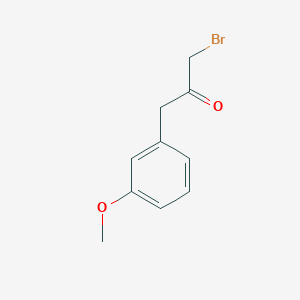![molecular formula C18H11ClF3N3O2 B12451844 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-氯苯基)-4-(三氟甲基)嘧啶-2-基]氨基苯甲酸是一种复杂的有机化合物 ,其特征在于嘧啶环被氯苯基和三氟甲基取代,并连接到氨基苯甲酸部分
准备方法
合成路线和反应条件
4-[6-(4-氯苯基)-4-(三氟甲基)嘧啶-2-基]氨基苯甲酸的合成通常涉及多步有机反应。 一种常用的方法是铃木-宫浦偶联反应,该反应是钯催化的芳基卤化物与有机硼化合物之间的交叉偶联反应 。由于其温和的条件和对官能团的高耐受性,该反应受到青睐。
-
步骤 1:嘧啶核的合成
- 嘧啶核可以通过使 4-氯苯甲醛与三氟乙酸和醋酸铵在回流条件下反应来合成,从而形成 4-(4-氯苯基)-4-(三氟甲基)嘧啶。
-
步骤 2:胺化反应
- 然后在合适的碱(如碳酸钾)存在下,在极性非质子溶剂(如二甲基甲酰胺 (DMF))中,使嘧啶衍生物与 4-氨基苯甲酸进行胺化反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流动反应器来提高反应效率和产率,以及实施绿色化学原理来最大限度地减少废物和环境影响。
化学反应分析
反应类型
4-[6-(4-氯苯基)-4-(三氟甲基)嘧啶-2-基]氨基苯甲酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的羧酸或酮。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,以生成胺或醇。
取代: 亲核取代反应可以在氯苯基基团处发生,其中亲核试剂(如胺或硫醇)取代氯原子。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水醚中的氢化铝锂。
取代: 二甲基亚砜 (DMSO) 中的氢化钠。
主要形成的产物
氧化: 羧酸、酮。
还原: 胺、醇。
取代: 具有各种官能团的取代衍生物。
科学研究应用
4-[6-(4-氯苯基)-4-(三氟甲基)嘧啶-2-基]氨基苯甲酸在科学研究中有多种应用:
药物化学: 它因其作为神经保护剂和抗神经炎症剂的潜力而被研究。该化合物抑制一氧化氮和肿瘤坏死因子-α产生的能力使其成为治疗神经退行性疾病的候选药物。
生物学研究: 该化合物用于涉及细胞活力测定、分子对接和蛋白质印迹的研究,以了解其与细胞蛋白质和途径的相互作用。
工业应用: 它可以用作合成具有潜在药物应用的更复杂有机分子的中间体。
作用机制
4-[6-(4-氯苯基)-4-(三氟甲基)嘧啶-2-基]氨基苯甲酸的作用机制涉及它与特定分子靶点和途径的相互作用:
内质网应激抑制: 该化合物减少内质网伴侣蛋白 BIP 的表达,BIP 参与蛋白质折叠和应激反应。
凋亡抑制: 它降低裂解的 caspase-3 的水平,这是凋亡的标志物,从而促进细胞存活。
NF-kB 途径: 该化合物抑制 NF-kB 炎症途径,减少炎症和相关的细胞损伤.
相似化合物的比较
类似化合物
三唑-嘧啶杂化物: 这些化合物也表现出神经保护和抗炎特性,并且正在研究类似的应用.
吲哚衍生物: 吲哚类化合物具有多种生物活性,包括抗病毒、抗癌和抗炎特性.
独特性
4-[6-(4-氯苯基)-4-(三氟甲基)嘧啶-2-基]氨基苯甲酸由于其在嘧啶环上的特定取代模式而独一无二,这赋予了其独特的化学和生物特性。其三氟甲基基团增强了其代谢稳定性和亲脂性,使其成为药物发现和开发中的一种有价值的化合物。
属性
分子式 |
C18H11ClF3N3O2 |
|---|---|
分子量 |
393.7 g/mol |
IUPAC 名称 |
4-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-12-5-1-10(2-6-12)14-9-15(18(20,21)22)25-17(24-14)23-13-7-3-11(4-8-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
InChI 键 |
BJJZOJUDLHDVAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)

![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12451811.png)


![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)


